molecular formula C10H13BF3NO3 B594586 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid CAS No. 1218790-68-1

2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid

Cat. No. B594586
M. Wt: 263.023
InChI Key: XNIVHYIBMDZMCA-UHFFFAOYSA-N
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Description

“2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid” is a chemical compound with the molecular weight of 263.02 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . Another study discussed the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The IUPAC name for this compound is 2-isobutoxy-5-(trifluoromethyl)-3-pyridinylboronic acid . The InChI code for this compound is 1S/C10H13BF3NO3/c1-6(2)5-18-9-8(11(16)17)3-7(4-15-9)10(12,13)14/h3-4,6,16-17H,5H2,1-2H3 .

Scientific Research Applications

Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid finds application in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds, especially the 5H-pyrano[2,3-d]pyrimidine variants, have demonstrated extensive applicability, from serving as lead molecules in drug discovery to their roles in various organic syntheses. The development of these cores has been challenging, but recent advancements have utilized diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to facilitate the synthesis of these complex structures through one-pot multicomponent reactions (Parmar, Vala, & Patel, 2023).

Organic Light-Emitting Diodes (OLEDs)

The compound is also integral in the development of materials for organic light-emitting diodes (OLEDs). Research has shown that the structuring and synthesis of organic semiconductors, including those based on boronic acid derivatives, are pivotal for enhancing the performance and efficiency of OLED devices. These advancements are not only crucial for improving the display technologies but also for the development of 'metal-free' infrared emitters, furthering the field of organic optoelectronics (Squeo & Pasini, 2020).

Boronic Acid Drugs

In the realm of drug discovery, the incorporation of boronic acids into medicinal chemistry has been steadily increasing. This trend is underscored by the approval of several boronic acid drugs by regulatory agencies, highlighting the potential of boronic acids to enhance drug potency or improve pharmacokinetic profiles. The review of boronic acid drugs showcases the importance of these compounds in developing therapeutic agents, with 2-isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid being a part of this innovative drug discovery process (Plescia & Moitessier, 2020).

Environmental Applications

From an environmental perspective, boronic acid derivatives have been explored for their potential in degrading polyfluoroalkyl substances (PFAS), which are persistent environmental pollutants. Studies into the microbial degradation of these compounds provide insight into potential bioremediation strategies that could leverage boronic acid derivatives to break down PFAS into less harmful substances, thus mitigating their impact on the environment (Liu & Avendaño, 2013).

Water Treatment Technologies

Furthermore, the exploration of boronic acid derivatives in water treatment technologies, particularly for the removal of boron in seawater desalination processes, underscores the versatility of these compounds. The review on boron removal technologies highlights the crucial role of boronic acid derivatives in optimizing the efficiency of reverse osmosis membranes, thereby ensuring the safety and quality of drinking water derived from seawater desalination (Tu, Nghiem, & Chivas, 2010).

Safety And Hazards

While specific safety and hazard information for “2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid” is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[2-(2-methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF3NO3/c1-6(2)5-18-9-8(11(16)17)3-7(4-15-9)10(12,13)14/h3-4,6,16-17H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIVHYIBMDZMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCC(C)C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681616
Record name [2-(2-Methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid

CAS RN

1218790-68-1
Record name B-[2-(2-Methylpropoxy)-5-(trifluoromethyl)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(2-Methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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